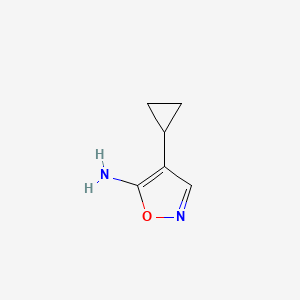

4-Cyclopropyl-1,2-oxazol-5-amine

Description

Contextualization of 1,2-Oxazole Heterocycles in Contemporary Organic Synthesis and Chemical Biology

1,2-Oxazoles, commonly known as isoxazoles, are five-membered heterocyclic compounds containing a nitrogen and an oxygen atom in adjacent positions. nih.gov This structural arrangement imparts a unique electronic character and reactivity, making them valuable building blocks in organic synthesis and crucial pharmacophores in medicinal chemistry. nih.govtandfonline.com The 1,2-oxazole ring is an important feature in numerous biologically active substances, including natural products and synthetic compounds designed to interact with biological systems like the central nervous system's receptors. nih.gov

In contemporary organic synthesis, 1,2-oxazoles serve as versatile intermediates. Their synthesis is well-established through methods such as the 1,3-dipolar cycloaddition of alkynes with nitrile oxides or the reaction of a three-carbon component like a 1,3-diketone with hydroxylamine (B1172632). nih.gov Their stability and the potential for functionalization at various positions on the ring allow chemists to construct more complex molecular architectures. Unnatural amino acids incorporating the 1,2-oxazole moiety, for instance, are used as building blocks to create specialized peptides and probe biological pathways. nih.gov The prevalence of heterocyclic structures in over 85% of all biologically active compounds underscores the importance of scaffolds like 1,2-oxazole in the development of new therapeutic agents. mdpi.commdpi.com

Historical Perspective on the Evolution of 1,2-Oxazole Chemistry and the Emergence of Aminated Oxazole (B20620) Scaffolds

The chemistry of oxazoles has a rich history, with foundational synthesis methods dating back to the late 19th century. The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, was one of the earliest methods for producing 2,5-disubstituted oxazoles from cyanohydrins and aldehydes. wikipedia.org Another classic route is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. wikipedia.orgslideshare.netacs.org These early methods laid the groundwork for the extensive exploration of oxazole chemistry throughout the 20th and 21st centuries. e-bookshelf.de

A significant evolution in this field has been the development of aminated oxazole scaffolds. The introduction of an amino group onto the oxazole ring dramatically alters the molecule's electronic properties and provides a reactive handle for further chemical modifications. researchgate.net The synthesis of 5-amino-1,2-oxazole derivatives, in particular, has become a focus due to the biological activities exhibited by these compounds. nih.gov Methods have been developed that involve the reaction of precursors like β-enamino ketoesters with hydroxylamine to construct the 5-amino-1,2-oxazole core. nih.gov These aminated heterocycles are not just synthetic curiosities; they are key components in the design of functional molecules, including kinase inhibitors and compounds for intramolecular cycloaddition reactions to build complex alkaloid structures. nih.govresearchgate.net This progression from simple oxazoles to functionalized, aminated derivatives highlights a strategic shift toward creating more complex and potent molecules for chemical and biological applications.

Structural Significance of the 4-Cyclopropyl-1,2-oxazol-5-amine Moiety in Enabling Unique Chemical Reactivity and Potential Applications

The specific structure of this compound is a convergence of three key chemical motifs, each contributing to its unique profile and potential utility. The combination of the 1,2-oxazole ring, a 5-amino group, and a 4-cyclopropyl substituent creates a molecule with distinct conformational and electronic properties.

The 1,2-oxazole ring serves as the core heterocyclic scaffold. As an aromatic system, it provides a stable, planar base, but it is less aromatic than its thiazole (B1198619) counterpart, influencing its reactivity. wikipedia.org Its heteroatoms can engage in hydrogen bonding and other non-covalent interactions within biological targets like enzymes and receptors. tandfonline.com

The 5-amino group is a critical functional component. Its presence significantly influences the electron distribution within the oxazole ring and serves as a primary site for further synthetic elaboration. This amine can act as a nucleophile or a base, and it is a key feature in many biologically active amino-functionalized 1,2-oxazoles, such as the natural neuroactive compounds muscimol (B1676869) and ibotenic acid. nih.gov

The 4-cyclopropyl group is arguably the most defining feature of this molecule in the context of modern medicinal chemistry. The cyclopropyl (B3062369) ring is the most frequently used small ring system in drug development for several reasons. nih.govacs.org Its inclusion can:

Enhance Potency and Solubility : The rigid structure of the cyclopropyl group can lock the molecule into a specific conformation that is more favorable for binding to a biological target. nih.govacs.org

Improve Metabolic Stability : The C-H bonds in a cyclopropyl ring are stronger than those in typical alkyl groups, making them less susceptible to metabolic breakdown by enzymes in the body. acs.org

Increase Three-Dimensionality : Moving away from flat aromatic structures by adding groups like cyclopropane (B1198618) can improve a drug candidate's properties. rsc.org

The placement of the cyclopropyl group at the C4 position and the amino group at the C5 position of the 1,2-oxazole ring creates a specific substitution pattern that is of high interest for constructing novel compounds for materials science and drug discovery.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈N₂O | uni.lu |

| Molar Mass | 124.14 g/mol | |

| InChIKey | MYXDSDLNICRDAU-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | C1CC1C2=C(ON=C2)N | uni.lu |

| CAS Number | 1781222-94-3 | |

Table 2: Chemical Compounds Mentioned

| Compound Name | Ring System/Key Feature |

|---|---|

| This compound | 1,2-Oxazole |

| 1,2-Oxazole (Isoxazole) | 1,2-Oxazole |

| Thiazole | Thiazole |

| Muscimol | 1,2-Oxazole |

| Ibotenic Acid | 1,2-Oxazole |

| 5-Amino-4-cyano-1,3-oxazole | 1,3-Oxazole |

| Pyridine | Pyridine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6-5(3-8-9-6)4-1-2-4/h3-4H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXDSDLNICRDAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(ON=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781222-94-3 | |

| Record name | 4-cyclopropyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyclopropyl 1,2 Oxazol 5 Amine and Its Core Scaffold

Classical Approaches to 1,2-Oxazole Ring Formation Applicable to Cyclopropyl (B3062369) Derivatives

Traditional methods for forming the 1,2-oxazole ring remain relevant for the synthesis of cyclopropyl-substituted analogs. These approaches primarily involve cyclization reactions of open-chain precursors.

Cyclization Reactions Involving Hydroxylamine (B1172632) Precursors and β-Enamino Ketoesters

A primary and well-established pathway to 1,2-oxazoles involves the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine hydrochloride. beilstein-journals.org A useful modification of this approach starts with the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to generate a β-enamino ketoester. This intermediate then undergoes a cyclization reaction with hydroxylamine to form the 1,2-oxazole ring. nih.govbeilstein-journals.org

The reaction between a β-enamino ketoester and hydroxylamine can potentially lead to two different regioisomeric 1,2-oxazoles. beilstein-journals.org The reaction pathway is sensitive to the reaction medium. rsc.org One route involves the initial reaction of the enaminone with hydroxylamine to form an intermediate, which then eliminates dimethylamine. This is followed by intramolecular cyclization and subsequent dehydration to yield the final 1,2-oxazole product. beilstein-journals.org An alternative pathway involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the enone moiety. beilstein-journals.org

While this method is broadly applicable, the successful synthesis of 4-cyclopropyl-1,2-oxazol-5-amine would necessitate a starting β-enamino ketoester bearing a cyclopropyl group at the appropriate position. The synthesis of such precursors can be achieved through various established organic chemistry methods.

Nitrile Oxide Cycloaddition Strategies and their Regiochemical Control

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a powerful and widely used method for constructing 1,2-oxazole rings. beilstein-journals.orgrsc.org This [3+2] cycloaddition reaction typically involves the in situ generation of the nitrile oxide from an aldoxime using an oxidizing agent. rsc.org The nitrile oxide then reacts with a dipolarophile, such as an alkyne, to form the isoxazole (B147169) ring. rsc.org

The regioselectivity of this cycloaddition is a critical aspect, and it is influenced by both steric and electronic factors. mdpi.com Frontier Molecular Orbital (FMO) theory is often used to predict the outcome. mdpi.com Generally, the reaction of a nitrile oxide with a terminal alkyne leads to the 3,5-disubstituted isoxazole. However, the regioselectivity can be reversed under certain conditions, for instance, through the use of specific catalysts. researchgate.net For the synthesis of a 4-cyclopropyl substituted oxazole (B20620), a cyclopropyl-substituted alkyne would be a required starting material. The reaction of such an alkyne with a suitable nitrile oxide would then lead to the desired 4-cyclopropyl-1,2-oxazole core. Subsequent functionalization would be necessary to introduce the 5-amino group. nih.gov

Modern Synthetic Strategies for the Oxazole Core with Cyclopropyl Substitution

Contemporary synthetic methods often employ transition metal catalysis and multicomponent reactions to achieve greater efficiency, selectivity, and molecular diversity.

Transition Metal-Catalyzed Cycloaddition and Annulation Reactions

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering mild and selective routes to complex heterocyclic structures. researchgate.net Various transition metals, including rhodium, palladium, nickel, and copper, have been employed to catalyze the formation of oxazole rings. researchgate.netuwa.edu.au These reactions can proceed through different mechanisms, such as cycloaddition, cycloisomerization, and oxidative annulation. researchgate.netthieme-connect.com

For instance, rhodium(I) catalysts can facilitate the hetero-[5+2] cycloaddition of cyclopropyl imines and alkynes to produce dihydroazepines, demonstrating the utility of cyclopropyl groups in metal-catalyzed cycloadditions. researchgate.net While not directly forming an oxazole, this highlights the reactivity of cyclopropyl moieties under such conditions. More directly, gold-catalyzed oxidative annulation of ynamides with nitriles can produce aminooxazoles, with the regioselectivity being controlled by the choice of the oxygen atom transfer reagent. acs.org A copper-catalyzed coupling of α-diazoketones with nitriles also provides an efficient route to trisubstituted oxazoles. researchgate.net The application of these methods to cyclopropyl-containing substrates, such as a cyclopropyl-substituted ynamide or diazoketone, would provide a modern and efficient pathway to the desired 4-cyclopropyl-1,2-oxazole scaffold.

Multicomponent Reactions (MCRs) Incorporating Cyclopropyl-Containing Synthons

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. chim.itrsc.org Several MCRs have been developed for the synthesis of oxazoles. beilstein-journals.org For example, a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids yields β-ketoenamides, which can be subsequently cyclized to form highly substituted oxazoles. beilstein-journals.org

The incorporation of a cyclopropyl-containing synthon into an MCR protocol represents a highly attractive strategy for the synthesis of this compound. For instance, a four-component reaction involving arylcyclopropanes, nitriles, carboxylic acids, and N-fluorobenzenesulfonimide has been developed for the synthesis of imide derivatives, showcasing the compatibility of cyclopropanes in MCRs. rsc.org A similar MCR strategy could potentially be designed to directly assemble the this compound structure by choosing appropriate cyclopropyl-containing starting materials. mdpi.com

Stereoselective and Regioselective Introduction of the 5-Amino Group

The introduction of the 5-amino group onto the pre-formed 4-cyclopropyl-1,2-oxazole ring requires careful consideration of regioselectivity. Direct amination of the oxazole ring can be challenging, and often, the amino group or a precursor is incorporated during the ring synthesis itself.

As mentioned in the context of classical synthesis, the reaction of β-enamino ketoesters with hydroxylamine can lead to the formation of 5-amino-1,2-oxazoles, provided the enamine nitrogen is retained in the final product. beilstein-journals.org The regioselectivity of this cyclization is crucial.

In modern approaches, gold-catalyzed oxidative annulation of ynamides with nitriles can be modulated to produce either 4-amino- or 5-amino-1,2-oxazoles. acs.org Specifically, the use of 2,3-dichloropyridine (B146566) N-oxide as an oxygen atom transfer reagent has been shown to reverse the typical regioselectivity, leading to the formation of 5-amino-1,3-oxazoles. acs.org This strategy could be directly applicable to the synthesis of this compound by using a cyclopropyl-substituted ynamide.

Furthermore, stereoselective methods may be relevant if the cyclopropyl group or another part of the molecule contains chiral centers. For instance, chiral catalysts can be employed in cyclopropanation reactions to establish specific stereochemistry. acs.org While the core structure of this compound is achiral, derivatives with additional stereocenters would require stereoselective synthetic methods.

Direct Amination Approaches

Direct amination strategies focus on constructing the this compound ring in a single cyclization step from precursors that already contain the necessary nitrogen atom for the 5-amino group.

One of the most established methods for synthesizing 5-aminoisoxazoles involves the cyclization of a β-ketonitrile with hydroxylamine. doi.orgacs.org For the target molecule, this would involve the reaction of 3-cyclopropyl-3-oxopropanenitrile (B32227) with hydroxylamine. The reaction conditions, particularly the pH, are crucial for directing the regioselectivity of the cyclization to favor the 5-amino isomer over the 3-amino alternative. doi.org

Another powerful method involves the nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes. acs.orgacs.org This approach has proven effective for creating 4-alkyl-5-aminoisoxazoles. In a relevant example, lithiated cyclopropyl cyanide was successfully reacted with an α-chlorooxime to produce the corresponding 4-cyclopropyl-5-aminoisoxazole in good yield. acs.org This reaction is tolerant of various alkyl functionalities at the C4 position. acs.orgacs.org

Other direct approaches reported for the synthesis of the 5-aminoisoxazole scaffold include:

The [4+1] cycloaddition reaction between isocyanides and α-haloketone oximes. nih.gov

A three-component coupling of β-oxo dithioesters, amines, and hydroxylamine. nih.gov

The regioselective [3+2] cycloaddition of nitrile oxides with specific alkenes like 1-cyanoenamines. nih.govresearchgate.net

Post-Cyclization Functionalization for Amine Installation

An alternative strategy to direct synthesis is the functionalization of a pre-formed 4-cyclopropyl-1,2-oxazole ring to introduce the C5-amine group. This typically involves the conversion of a suitable leaving group or functional group at the 5-position.

A common and effective method is the reduction of a 5-nitroisoxazole. thieme-connect.commathnet.rumdpi.com The 4-cyclopropyl-5-nitroisoxazole precursor can be synthesized via heterocyclization of an appropriate electrophilic alkene. mathnet.rumdpi.com The subsequent reduction of the nitro group to a primary amine can be achieved using various reducing agents. While reagents like zinc in acetic acid or tin(II) chloride in ethanol (B145695) are effective, they can sometimes lead to decomposition of the isoxazole ring. thieme-connect.com Milder conditions, such as using SnCl₂ with HCl in tetrahydrofuran (B95107) at low temperatures or sodium dithionite (B78146) (Na₂S₂O₄), have been successfully employed to furnish the desired 5-aminoisoxazoles in good yields. thieme-connect.comnih.gov

Another post-cyclization route is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, from the C5 position of the isoxazole ring. While direct amination of 5-haloisoxazoles can be challenging, the substitution of a nitro group at the C5 position with various nucleophiles is a well-established method for functionalizing the isoxazole core. mdpi.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry, which promote the design of chemical processes that are environmentally benign, have been increasingly applied to the synthesis of heterocyclic compounds like isoxazoles. nih.govrsc.orgijbpas.com These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Solvent-Free and Aqueous Medium Syntheses

To mitigate the environmental impact of organic solvents, many synthetic protocols for the isoxazole core have been adapted for solvent-free conditions or use of water as a benign reaction medium. nih.govpreprints.org

Water is an attractive solvent as it is inexpensive, non-flammable, and environmentally friendly. nih.gov One-pot, multicomponent reactions (MCRs) to form isoxazole derivatives, such as isoxazol-5(4H)-ones, have been successfully carried out in aqueous media. researchgate.netbohrium.comoiccpress.com These reactions often involve the condensation of an aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride. bohrium.comfzgxjckxxb.com

Solvent-free synthesis, often aided by microwave irradiation or mechanical ball-milling, represents another green approach. nih.gov Microwave-assisted synthesis can significantly reduce reaction times and improve yields for isoxazole derivatives. nih.govnanobioletters.com These methods are energy-efficient and minimize the use of hazardous chemicals. nih.gov

Biocatalytic and Organocatalytic Approaches

The use of biocatalysts (enzymes) and organocatalysts (small organic molecules) offers a sustainable alternative to traditional metal-based or harsh chemical catalysts. fzgxjckxxb.comthieme-connect.com These catalysts are often non-toxic, biodegradable, and can operate under mild conditions. bohrium.comnih.gov

Biocatalysis: Enzymes such as lipases have been employed to catalyze the synthesis of heterocyclic Mannich bases and isoxazole-5(4H)-one derivatives in aqueous media. researchgate.netnih.gov Laccases have also been explored for mediating the synthesis of various heterocyclic cores through oxidative cascade reactions. mdpi.com Biocatalytic methods provide high selectivity under mild, eco-friendly conditions. thieme-connect.comnih.govresearchgate.net

Organocatalysis: A variety of simple, inexpensive, and readily available organic molecules have been used to catalyze the multicomponent synthesis of isoxazole scaffolds. These include hexamine, fzgxjckxxb.com guanidine (B92328) hydrochloride, bohrium.com succinic acid, and pyruvic acid. oiccpress.com These catalysts are effective in promoting the reaction in green solvents like water or ethanol, often allowing for catalyst recycling and reuse. bohrium.com

| Catalyst Type | Catalyst Example | Reaction Type | Medium | Key Advantages | Reference |

|---|---|---|---|---|---|

| Biocatalyst | Lipase | Multicomponent reaction | Aqueous | Mild conditions, environmentally benign, high yield | researchgate.net |

| Biocatalyst | Laccase | Oxidative cyclization | Aqueous buffer | Alternative to chemical oxidation, cascade reactions | mdpi.com |

| Organocatalyst | Guanidine hydrochloride | Multicomponent reaction | Water | Recyclable, energy-efficient, high yield | bohrium.com |

| Organocatalyst | Hexamine | Multicomponent reaction | Ethanol/Water | Non-toxic, inexpensive, simple workup | fzgxjckxxb.com |

| Organocatalyst | Succinic Acid | Multicomponent reaction | Water | Inexpensive, stable, good conversion rates | oiccpress.com |

Synthetic Strategies for Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships in medicinal chemistry. nih.govscholarsresearchlibrary.com Strategies often involve modifying the substituents at the C3, C4, and C5 positions of the isoxazole ring or altering the cyclopropyl group itself.

The synthetic routes described previously can be adapted to produce a wide range of analogs. For instance, the multicomponent reaction for isoxazol-5(4H)-ones is tolerant of a wide variety of substituted aldehydes, allowing for the introduction of different aryl or heteroaryl groups at the C4 position. bohrium.comfzgxjckxxb.com Similarly, the reaction of lithiated nitriles with α-chlorooximes allows for variation at both the C3 (from the oxime) and C4 (from the nitrile) positions. acs.orgacs.org

Further derivatization can be achieved through functionalization of the core heterocycle. For example:

The 5-amino group can be acylated or alkylated to produce a library of amide or substituted amine derivatives.

Palladium-catalyzed cross-coupling reactions on a 4-iodoisoxazole (B1321973) intermediate can be used to introduce diverse substituents at the C4 position. organic-chemistry.org

The isoxazole ring itself can undergo rearrangement or ring-opening reactions under certain conditions (e.g., gold or cobalt catalysis), providing pathways to other heterocyclic systems like pyrroles or carbazoles. rsc.orgacs.orgresearchgate.net

The synthesis of related heterocyclic systems, such as pyrazoles, often employs similar precursor types (e.g., β-ketonitriles reacting with hydrazine (B178648) instead of hydroxylamine), allowing for the generation of structurally related but distinct scaffolds for biological evaluation. doi.org

| Strategy | Key Reaction | Point of Diversification | Example Precursors | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Condensation of aldehyde, β-ketoester, and hydroxylamine | C4-substituent | Various aromatic/heterocyclic aldehydes | bohrium.comfzgxjckxxb.com |

| Nitrile Addition to Chlorooxime | Addition of lithiated nitrile to α-chlorooxime | C3 and C4 substituents | Substituted α-chlorooximes and alkyl/aryl nitriles | acs.orgacs.org |

| 1,3-Dipolar Cycloaddition | Reaction of nitrile oxide with an alkyne | C3 and C5 substituents | Substituted nitrile oxides and terminal alkynes | nih.govacs.org |

| Post-cyclization Coupling | Palladium-catalyzed cross-coupling | C4-substituent | 4-Iodoisoxazole and boronic acids/amines/etc. | organic-chemistry.org |

Reactivity and Chemical Transformations of 4 Cyclopropyl 1,2 Oxazol 5 Amine

Electrophilic and Nucleophilic Reactions on the 1,2-Oxazole Ring

The 1,2-oxazole ring is generally resistant to electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. thieme-connect.de However, the presence of the activating 5-amino group can facilitate electrophilic substitution reactions. Nucleophilic attack is more common on the oxazole (B20620) ring, particularly when a good leaving group is present. thepharmajournal.comderpharmachemica.com

In 1,2-oxazoles, the reactivity of the carbon positions is influenced by the substituents. Generally, the C-5 position is most susceptible to electrophilic attack when the ring is activated. thepharmajournal.comderpharmachemica.com For 4-cyclopropyl-1,2-oxazol-5-amine, the C-4 position is already substituted. The C-3 position is less reactive towards electrophiles. Nucleophilic attack typically occurs at positions with good leaving groups, and the relative ease of displacement of halogens on the oxazole ring is generally C-2 > C-4 > C-5. thepharmajournal.com

The cyclopropyl (B3062369) group, due to its strained ring structure, possesses a degree of π-character and can participate in conjugation, influencing the electronic distribution within the oxazole ring. sci-hub.se This can affect the regioselectivity of reactions. For instance, the cyclopropyl group can stabilize an adjacent carbocation, which might influence the outcome of certain electrophilic reactions. In rearrangements involving cyclopropyl-substituted azoles, the cyclopropyl group can undergo ring-opening, leading to the formation of new heterocyclic systems. mathnet.ru This reactivity is a key feature in the synthetic utility of cyclopropyl-containing heterocycles. mathnet.ru

Reactions Involving the 5-Amino Group

The 5-amino group is a primary aromatic amine and exhibits typical reactivity for this functional group. It is nucleophilic and can readily react with a variety of electrophiles.

The amino group of this compound can undergo N-alkylation and N-acylation. N-alkylation can be achieved using alkyl halides or through reductive amination. researchgate.net N-acylation readily occurs with acyl chlorides or anhydrides to form the corresponding amides. These reactions are fundamental in modifying the properties of the molecule for various applications. thepharmajournal.comderpharmachemica.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide | N-Alkyl-4-cyclopropyl-1,2-oxazol-5-amine | N-Alkylation |

| This compound | Acyl Chloride | N-Acyl-4-cyclopropyl-1,2-oxazol-5-amine | N-Acylation |

The 5-amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). These intermediates can then undergo further reactions, including cyclization, to form new heterocyclic rings. For example, reaction with β-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings. Such heterocyclization reactions are a powerful tool in the synthesis of complex molecules with potential biological activity. nih.gov

The primary amino group of this compound can be converted into a diazonium salt upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic solution. cardiff.ac.ukresearchgate.net Diazonium salts are versatile intermediates that can undergo a variety of transformations. cardiff.ac.ukresearchgate.net These include:

Replacement by a halogen (Sandmeyer reaction): Treatment with copper(I) halides introduces a halogen at the 5-position.

Replacement by a hydroxyl group: Heating the diazonium salt solution yields the corresponding 5-hydroxy-1,2-oxazole.

Replacement by a hydrogen atom (deamination): This can be achieved using reducing agents like hypophosphorous acid.

Coupling reactions: Diazonium salts can react with activated aromatic compounds to form azo dyes. researchgate.net

Table 2: Transformations of the Diazonium Salt of this compound

| Reagent | Product | Reaction Type |

| Copper(I) Chloride | 5-Chloro-4-cyclopropyl-1,2-oxazole | Sandmeyer Reaction |

| Copper(I) Bromide | 5-Bromo-4-cyclopropyl-1,2-oxazole | Sandmeyer Reaction |

| Water, Heat | 4-Cyclopropyl-1,2-oxazol-5-ol | Hydrolysis |

| Hypophosphorous Acid | 4-Cyclopropyl-1,2-oxazole | Deamination |

| Activated Aromatic Compound | Azo Dye | Azo Coupling |

Transformations of the Cyclopropyl Moiety within the Oxazole System

The cyclopropyl group, a strained three-membered ring, is known to participate in various ring-opening reactions and rearrangements, particularly when activated by adjacent functional groups. rsc.orgmathnet.ruacs.org In the context of the oxazole system, the reactivity of the cyclopropyl moiety is influenced by the electronic nature of the heterocyclic ring.

The high ring strain of cyclopropanes (approximately 115 kJ/mol) makes them susceptible to ring-opening reactions, which can be initiated by thermal, photochemical, or catalytic methods. rsc.org These reactions are often facilitated by the presence of activating groups, such as donor-acceptor substituents, which polarize the C-C bonds of the cyclopropane (B1198618) ring and lower the activation energy for cleavage. rsc.orgnih.gov

In the case of cyclopropyl-substituted azoles, acid-catalyzed rearrangements can occur. For instance, 2-cyclopropylbenzazoles have been shown to rearrange to condensed 2,3-dihydro-1H-benzopyrroloazoles under acidic conditions. mathnet.ru This type of cyclopropyliminium rearrangement proceeds through the opening of the cyclopropane ring followed by cyclization. mathnet.ru The reactivity in this process is noted to increase in the order of benzimidazole (B57391) < benzothiazole (B30560) < benzoxazole, with the latter even undergoing oxazole ring opening. mathnet.ru While specific studies on this compound are limited, the general principles of cyclopropane chemistry suggest that similar rearrangements could be possible under appropriate acidic conditions, potentially leading to novel heterocyclic scaffolds.

The Cloke-Wilson rearrangement is another relevant transformation, involving the thermal or transition-metal-catalyzed rearrangement of cyclopropyl ketones or imines to dihydrofurans or pyrrolines, respectively. rsc.org This reaction proceeds via the cleavage of a C-C bond in the cyclopropane ring to form a zwitterionic intermediate, which then undergoes cyclization. rsc.org The presence of both a cyclopropyl group and an imine-like nitrogen within the oxazole ring of this compound suggests that related rearrangements might be accessible.

| Starting Material | Reagents/Conditions | Product(s) | Reference(s) |

| 2-Cyclopropylbenzothiazole | Acid catalysis | Condensed 2,3-dihydro-1H-benzopyrroloazole | mathnet.ru |

| Substituted Cyclopropyl Ketones/Imines | Thermal or Transition Metal Catalysis | Dihydrofurans/Pyrrolines | rsc.org |

| Donor-Acceptor Cyclopropanes | Brønsted Acid in Hexafluoroisopropanol (HFIP) | Ring-opened hydroarylated products | nih.gov |

Direct functionalization of the cyclopropyl ring without ring-opening presents a synthetic challenge. However, methods for the introduction of functional groups, such as halogens, have been developed. For instance, the introduction of a chloromethyl group onto a cyclopropyl-oxazole has been achieved using chlorinating agents like thionyl chloride or phosphorus oxychloride. vulcanchem.com While this example pertains to a different isomer, it demonstrates the feasibility of functionalizing the cyclopropyl moiety in such systems.

Electrophilic bromination using reagents like N-bromosuccinimide (NBS) is a common method for halogenating electron-rich systems. smolecule.com The applicability of such methods to the cyclopropyl group in this compound would depend on the relative reactivity of the cyclopropyl C-H bonds versus other sites in the molecule, such as the oxazole ring or the amino group.

Ring-Opening and Rearrangement Reactions of the 1,2-Oxazole Nucleus

The 1,2-oxazole ring, while aromatic, is susceptible to ring-opening and rearrangement reactions under various conditions due to the inherent weakness of the N-O bond. researchgate.netrsc.org

Photochemical irradiation of isoxazoles is a well-established method for inducing rearrangement to various isomers, most commonly oxazoles. nih.gov This process typically proceeds through the homolytic cleavage of the N-O bond, forming a key acyl azirine intermediate. nih.gov Recent studies have utilized continuous flow photochemical reactors to generate ketenimines from the rearrangement of trisubstituted isoxazoles, which can then be converted into other heterocycles like pyrazoles. nih.gov

Theoretical studies on the photochemical isomerization of 1,2,4-oxadiazoles suggest that these rearrangements are often barrierless, proceeding through conical intersections to yield phototransposition products. nih.gov Although this is a different isomer, it highlights the general propensity of oxadiazole and related oxazole systems to undergo facile photochemical transformations. researchgate.netnih.govcolab.ws Intramolecular photocycloaddition has also been observed in styryl-substituted oxazoles, leading to the formation of complex bridged systems. beilstein-journals.org

Thermal rearrangements of oxadiazoles (B1248032) are also known, often leading to more stable heterocyclic systems. researchgate.netclockss.org For example, 3-(N-heteroaryl)amino-1,2,5-oxadiazoles have been shown to undergo thermal rearrangement to form bridged nitrogen systems. clockss.org

The 1,2-oxazole ring can be opened under various chemical conditions. For instance, acid hydrolysis can lead to ring cleavage, although oxazoles are generally more resistant to this than furans. rsc.org In some cases, the ring-opening can be induced by the presence of metal ions. For example, certain spirooxazine derivatives undergo a cation-induced ring-opening followed by an irreversible oxidation to form oxazole derivatives. beilstein-journals.org

The reactivity of the oxazole ring is also influenced by its substituents. For example, the presence of an amino group at the 5-position of this compound is expected to influence the electronic properties and, consequently, the reactivity of the oxazole nucleus.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Oxazole or Cyclopropyl Functionality

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to both oxazole and cyclopropyl systems. nih.govorganic-chemistry.org

The Suzuki-Miyaura cross-coupling reaction is a versatile method for introducing cyclopropyl groups into aromatic and heteroaromatic systems. nih.govorganic-chemistry.org This reaction typically involves the coupling of a cyclopropylboronic acid or a more stable potassium cyclopropyltrifluoroborate (B8364958) with an aryl or heteroaryl halide, catalyzed by a palladium complex. nih.govorganic-chemistry.org This methodology has been successfully applied to a wide range of substrates, including electron-rich, electron-poor, and sterically hindered aryl chlorides, as well as various heteroaryl chlorides. nih.govorganic-chemistry.org

The oxazole ring itself can also participate in cross-coupling reactions. The predictable and regioselective metallation of oxazoles, often at the C2 position, allows for subsequent transition metal-catalyzed cross-coupling reactions to build more complex molecules. researchgate.net Various palladium- and nickel-catalyzed cross-coupling reactions of oxazoles have been developed, including Suzuki, Negishi, and Stille couplings, as well as direct C-H arylation. beilstein-journals.orgresearchgate.netnih.gov These reactions enable the introduction of a wide range of substituents onto the oxazole ring.

| Coupling Partners | Catalyst/Ligand System | Product Type | Reference(s) |

| Potassium cyclopropyltrifluoroborate + Aryl/Heteroaryl Chlorides | Pd(OAc)₂ / n-BuPAd₂ | Aryl/Heteroaryl cyclopropanes | nih.govorganic-chemistry.org |

| 2-Methylthio-oxazole + Organozinc reagents | Ni catalyst | 2-Substituted oxazoles | nih.gov |

| Benzoxazole + Phenyl bromide | Rh(I) catalyst | Arylated benzoxazole | beilstein-journals.org |

| Oxazoles + Alkenyl bromides | PdCl(C₃H₅)(dppb) | Alkenylated oxazoles | nih.gov |

Suzuki, Heck, Sonogashira, and Buchwald-Hartwig Type Couplings

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the participation of this compound in these named reactions are not prevalent in the reviewed literature, the reactivity of the core 5-aminooxazole scaffold and similar amino-heterocycles has been documented, providing a strong basis for predicting its chemical behavior.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds between amines and aryl halides or pseudohalides. Current time information in Chatham County, US.wikipedia.org This reaction is known for its broad substrate scope and tolerance of various functional groups. Current time information in Chatham County, US.wikipedia.org The primary amino group of the 5-aminooxazole scaffold can act as the nucleophilic partner in this type of coupling. Research has demonstrated the viability of this approach, for instance, in a method for synthesizing N-substituted 4-aryl-2-aminooxazoles, which utilized a Buchwald-Hartwig cross-coupling of a 2-aminooxazole with an aryl halide as a key step. acs.org Similarly, 5-amino-1,2,3-triazoles have been successfully coupled with (het)aryl halides, showcasing the general applicability of the Buchwald-Hartwig reaction to amino-substituted five-membered heterocycles. researchgate.netnih.gov

For this compound, a reaction with an aryl halide (Ar-X) would be expected to yield the corresponding N-aryl-4-cyclopropyl-1,2-oxazol-5-amine. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to give the N-arylated product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Buchwald-Hartwig Coupling of Amino-Heterocycles

| Heterocyclic Amine | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Amino-1,2,3-triazole | (Het)aryl Bromide | [(THP-Dipp)Pd(cinn)Cl] (2 mol%) | t-BuONa | 1,4-Dioxane | 120 °C | High | researchgate.netnih.gov |

| 2-Aminooxazole derivative | Aryl Halide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 °C | ~50% | acs.org |

Suzuki, Heck, and Sonogashira Couplings

The Suzuki-Miyaura, Heck, and Sonogashira reactions are palladium-catalyzed cross-couplings that typically involve an organic halide or triflate coupling with an organoboron reagent, an alkene, or a terminal alkyne, respectively. wikipedia.orglibretexts.orgnih.gov For a molecule like this compound to directly participate as the halide-equivalent component in these reactions, it would first need to be functionalized to introduce a suitable leaving group (e.g., bromine, iodine, or triflate) onto the oxazole ring, most likely at the C-3 position.

However, literature indicates that the 5-aminooxazole scaffold can be manipulated to participate in such reactions. For example, a 2-substituted-5-aminooxazole platform has been noted as being suitable for both Suzuki-Miyaura and Heck reactions. researchgate.net

Suzuki-Miyaura Coupling: This reaction would couple a halogenated this compound with a boronic acid or ester (R-B(OR)₂) to form a C-C bond. The direct use of unprotected nitrogen-rich heterocycles in Suzuki couplings can be challenging but is achievable with appropriate catalyst systems. nih.gov

Heck Reaction: This reaction would involve the coupling of a halogenated this compound with an alkene to introduce a vinyl or substituted vinyl group. wikipedia.org The amino-Heck variant is a related transformation that involves intramolecular reaction of an amine with an alkene. wikipedia.org

Sonogashira Coupling: This reaction would couple a halogenated this compound with a terminal alkyne, creating a C(sp)-C(sp²) bond and attaching an alkynyl substituent to the oxazole ring. wikipedia.org

Table 2: General Parameters for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Typical Substrate 1 | Typical Substrate 2 | Typical Catalyst | Co-catalyst/Base |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide or Triflate | Organoboron Reagent | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Base (e.g., Na₂CO₃, K₃PO₄) |

| Heck | Aryl/Vinyl Halide or Triflate | Alkene | Pd(OAc)₂, Pd/C | Base (e.g., Et₃N, K₂CO₃) |

| Sonogashira | Aryl/Vinyl Halide or Triflate | Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Cu(I) salt, Amine Base (e.g., Et₃N) |

C-H Functionalization Strategies

Direct C-H functionalization is a highly desirable synthetic strategy that avoids the need for pre-functionalization (e.g., halogenation) of a substrate. elsevierpure.com For aromatic and heteroaromatic systems, this involves the direct conversion of a C-H bond into a C-C, C-N, or C-O bond.

Five-membered heteroarenes with two heteroatoms, including oxazoles, are subjects of intensive study in the field of C-H functionalization. elsevierpure.com The regioselectivity of these reactions is often governed by the inherent electronic properties of the heterocyclic ring. In the oxazole ring, the C-H bond at the C-2 position is generally the most acidic and electronically distinct, often making it the primary site for functionalization, although reactions at other positions are possible depending on the catalyst and directing groups.

While specific C-H functionalization studies on this compound are not detailed in the available literature, research on related oxazole systems provides insight. For instance, iodine-catalyzed intramolecular oxidative C-H functionalization has been used as a method to construct the oxazole ring itself, highlighting the reactivity of C-H bonds in precursors. nih.gov For a pre-formed ring like in this compound, transition-metal-catalyzed C-H functionalization strategies could potentially be applied to introduce new substituents directly onto the oxazole core, likely at the C-3 position, which is the only available C-H bond on the ring.

Table 3: Potential C-H Functionalization Reactions for the Oxazole Core

| Transformation | Coupling Partner | Potential Catalyst | General Outcome | Reference |

|---|---|---|---|---|

| Arylation | Aryl Halide or Boronic Acid | Pd, Rh, or Ru-based | Forms a C-Aryl bond | elsevierpure.com |

| Alkenylation | Alkene | Pd or Rh-based | Forms a C-Alkenyl bond | elsevierpure.com |

| Alkynylation | Terminal Alkyne | Pd or Cu-based | Forms a C-Alkynyl bond | elsevierpure.com |

Advanced Spectroscopic and Structural Characterization Methods in Mechanistic and Derivatization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including "4-Cyclopropyl-1,2-oxazol-5-amine." This non-destructive technique provides detailed information about the chemical environment of individual atoms.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the structure of complex molecules by revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For "this compound," a COSY spectrum would show correlations between the protons on the cyclopropyl (B3062369) ring, helping to confirm their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. wikipedia.orgsdsu.edu This is crucial for assigning the carbon signals of the cyclopropyl and oxazole (B20620) rings by correlating them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and heteronuclei. sdsu.educreative-biostructure.com In the context of "this compound," HMBC would be instrumental in establishing the connectivity between the cyclopropyl group and the oxazole ring, as well as the position of the amine group, by showing correlations between protons on the cyclopropyl ring and carbons in the oxazole ring, and vice-versa.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify nuclei that are close to each other in space, providing insights into the molecule's three-dimensional structure and stereochemistry. creative-biostructure.com For derivatives of "this compound," NOESY can help determine the relative orientation of substituents.

Table 1: Application of 2D NMR Techniques for this compound

| Technique | Information Gained | Example Application for this compound |

|---|---|---|

| COSY | ¹H-¹H correlations through bonds | Confirming the connectivity of protons within the cyclopropyl ring. |

| HSQC | ¹H-X (e.g., ¹³C) one-bond correlations | Assigning the ¹³C signals of the cyclopropyl and oxazole rings. |

| HMBC | ¹H-X long-range (2-4 bonds) correlations | Establishing the connection between the cyclopropyl ring and the oxazole core. |

| NOESY | ¹H-¹H through-space correlations | Determining the spatial proximity of protons for stereochemical analysis in derivatives. |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. jocpr.com It is particularly valuable for characterizing crystalline polymorphs, which are different crystal forms of the same compound that can exhibit distinct physical properties. jocpr.comgoogle.com For "this compound," ssNMR can be used to:

Distinguish between different polymorphic forms: Each polymorph will have a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions within the crystal lattice. jocpr.com

Determine the number of crystallographically independent molecules in the asymmetric unit.

Provide information on molecular conformation and packing within the crystal structure.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Tracing and Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions. nih.govresearchgate.net This capability is essential for confirming the identity of newly synthesized compounds and for elucidating reaction mechanisms. nih.gov

For "this compound" (C₆H₈N₂O), the theoretical monoisotopic mass is 124.0637 Da. HRMS can measure this mass with high precision, typically with an error of less than 5 ppm, which helps to distinguish it from other compounds with the same nominal mass. nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts to aid in identification. uni.lu

Table 2: Predicted HRMS Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 125.07094 | 122.3 |

| [M+Na]⁺ | 147.05288 | 133.0 |

| [M-H]⁻ | 123.05638 | 129.3 |

Data sourced from publicly available databases. uni.lu

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a product ion spectrum. uniroma1.it This fragmentation pattern is characteristic of the molecule's structure and can be used for definitive structural confirmation. In studies of cyclopropyl-containing compounds, MS/MS has been used to investigate novel fragmentation pathways, which can be initiated by the opening of the cyclopropyl ring. nih.gov For "this compound," MS/MS analysis would provide valuable information about the connectivity of the cyclopropyl group and the oxazole ring by observing characteristic fragment ions.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule with atomic-level precision. This technique provides unambiguous information about:

Absolute stereochemistry: For chiral derivatives of "this compound," X-ray crystallography can definitively establish the arrangement of atoms in space.

Bond lengths, bond angles, and torsion angles: This data provides a precise geometric description of the molecule.

Crystal packing: It reveals how molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding. researchgate.net

The crystal structure of a related compound, N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, has been determined, revealing details about the relative orientation of the cyclopropyl and aromatic rings. nih.gov Similar analyses of "this compound" or its derivatives would provide invaluable structural insights.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-siegen.de These techniques are highly sensitive to the presence of specific functional groups and can be used for both qualitative identification and quantitative analysis. spectroscopyonline.comfrontiersin.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly useful for identifying polar functional groups. For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C=N and C=C stretches of the oxazole ring, and C-H stretches of the cyclopropyl group. google.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. spectroscopyonline.com It is often more sensitive to non-polar functional groups and symmetric vibrations. The Raman spectrum of "this compound" would also exhibit bands corresponding to the various functional groups, aiding in its structural confirmation. elsevierpure.com

Both IR and Raman spectroscopy can be used to monitor the progress of reactions involving "this compound" by observing the disappearance of reactant peaks and the appearance of product peaks over time. uni-siegen.de

Table 3: Expected Vibrational Modes for this compound

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 |

| Bending | 1590-1650 | |

| Oxazole Ring (C=N, C=C) | Stretching | 1500-1690 |

| Cyclopropyl (C-H) | Stretching | ~3000-3100 |

| Cyclopropyl Ring | Ring deformation | 800-1050 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Derivatives

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), stands as a powerful, non-destructive set of techniques for the stereochemical elucidation of chiral molecules. nih.govpace.edu For chiral derivatives of this compound, where the introduction of one or more stereocenters is a key strategy in medicinal chemistry, these methods are invaluable for assigning the absolute configuration. chem-soc.si The principles of CD and ORD are based on the differential interaction of chiral molecules with left and right circularly polarized light. bhu.ac.inlibretexts.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgchemistnotes.com An ORD spectrum typically shows a plain curve for compounds without a chromophore in the measured region, where the rotation steadily increases or decreases with wavelength. egyankosh.ac.in However, in the vicinity of a chromophore's absorption band, a characteristic anomalous dispersion curve known as the Cotton effect is observed. creative-biostructure.comamrita.edu The Cotton effect is defined by a peak and a trough, and its sign (positive or negative) and shape provide crucial information about the stereochemical environment of the chromophore. libretexts.org A positive Cotton effect is characterized by the peak appearing at a longer wavelength than the trough, while the reverse is true for a negative Cotton effect.

Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgscribd.com A CD spectrum is a plot of this difference in absorption (usually expressed as molar ellipticity, [θ]) against wavelength. egyankosh.ac.in CD bands, which can be positive or negative, correspond to the electronic transitions of chromophores within the chiral molecule. scribd.com Compared to ORD, CD spectra often offer better resolution and are less complex to interpret, as the bands are more directly related to specific electronic transitions. chem-soc.si

For chiral derivatives of this compound, the oxazole ring and any introduced chromophoric substituents serve as the reporters for chiroptical measurements. The stereochemical arrangement of atoms around these chromophores dictates the sign and magnitude of the observed Cotton effects in ORD and the bands in CD spectra.

Application in Stereochemical Assignment:

The absolute configuration of a chiral derivative of this compound can be determined by comparing its experimental CD or ORD spectrum with that of a reference compound of known stereochemistry or by applying established empirical rules. egyankosh.ac.injasco-global.com For instance, the octant rule for ketones or the helicity rule for conjugated systems can be applied if suitable functional groups are introduced into the molecule. egyankosh.ac.inamrita.eduscribd.com

A particularly powerful approach is the exciton (B1674681) chirality method . researchgate.netresearchgate.nettcichemicals.com This method is applicable when a molecule contains two or more interacting chromophores. The through-space interaction of the transition dipole moments of these chromophores leads to a characteristic bisignate (split) CD signal, known as an exciton couplet. The sign of this couplet (positive or negative) is directly related to the helical arrangement (chirality) of the chromophores, allowing for an unambiguous assignment of the absolute configuration. researchgate.netmdpi.com For example, derivatizing a chiral amino alcohol derivative of this compound with two chromophoric groups would enable the use of this method.

Hypothetical Research Findings:

In a hypothetical study, a series of chiral amino alcohol derivatives of this compound could be synthesized. The stereochemistry of these derivatives could then be elucidated using chiroptical spectroscopy. The data might be presented as follows:

| Compound | Derivative Type | Stereocenter | CD (λ, [θ]) | ORD (Cotton Effect) | Assigned Configuration |

| 1a | N-acetyl-(S)-alaninol | Cα | 220 nm, +15000 | Positive | S |

| 1b | N-acetyl-(R)-alaninol | Cα | 220 nm, -14800 | Negative | R |

| 2a | (S)-Styrene oxide adduct | Cβ | 260 nm, +8000 | Positive | S |

| 2b | (R)-Styrene oxide adduct | Cβ | 260 nm, -8200 | Negative | R |

In this hypothetical table, the enantiomeric pairs (1a/1b and 2a/2b ) exhibit mirror-image CD spectra and opposite Cotton effects in their ORD spectra, as expected. jasco-global.com The sign of the CD band or Cotton effect at a specific wavelength, corresponding to a chromophoric transition, is correlated with the known absolute configuration of the chiral building block used in the synthesis. This correlation can then be used to assign the stereochemistry of new, related derivatives.

The combination of CD and ORD, often supported by quantum-mechanical calculations to predict theoretical spectra, provides a robust and reliable platform for the stereochemical characterization of chiral derivatives of this compound. mdpi.com

Computational and Theoretical Studies of 4 Cyclopropyl 1,2 Oxazol 5 Amine

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are instrumental in predicting and interpreting spectroscopic data, which serves as a fingerprint for molecular structure.

Computational chemistry can accurately predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, it is possible to predict ¹H and ¹³C chemical shifts. dergipark.org.trsci-hub.se These calculations are typically performed on the optimized geometry of the molecule using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. dergipark.org.tr The predicted chemical shifts are then compared to experimental spectra to confirm the structure of synthesized compounds. nih.govcsic.es While specific predicted values for 4-Cyclopropyl-1,2-oxazol-5-amine are not documented in the provided sources, the general accuracy of these predictions for isoxazole (B147169) derivatives is well-established. dergipark.org.trnih.govsci-hub.se

Table 2: Example of Computationally Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Isoxazole Derivative (Note: This is an illustrative example from the literature and does not represent this compound)

| Carbon Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|

| C3 (isoxazole) | 161.8 | 160.4 |

| C5 (isoxazole) | 172.5 | 169.1 |

This table is based on data presented for substituted isoxazoles in the cited literature. nih.govsci-hub.se

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational simulations can predict the frequencies and intensities of these vibrations. dergipark.org.tr These calculations are performed on the optimized molecular structure to determine the harmonic vibrational frequencies. dergipark.org.tr The predicted IR and Raman spectra are invaluable for assigning the absorption bands observed in experimental spectra to specific functional groups and vibrational modes, such as C=N, C-O, and N-O stretching within the isoxazole ring. dergipark.org.trnih.gov

Mechanistic Insights from Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. acs.orgrsc.org By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. nih.gov

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, providing insight into the reaction kinetics. nih.gov For reactions involving isoxazoles, such as cycloadditions or rearrangements, DFT calculations (e.g., at the B3LYP/6-31G(d) level) have been used to model the reaction pathways. nih.govrsc.org Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the desired reactant and product states. nih.gov These studies can explain regioselectivity and stereoselectivity in reactions by comparing the activation energies of different possible pathways. nih.govrsc.org For example, computational studies have been used to understand the regioselectivity of 1,3-dipolar cycloaddition reactions to form isoxazole rings, demonstrating that the observed product corresponds to the pathway with the lowest activation energy. nih.gov

Reaction Pathway Elucidation and Energy Barrier Calculations

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the detailed elucidation of reaction pathways, the identification of transition states, and the calculation of activation energy barriers, which govern reaction kinetics.

For the synthesis of this compound, theoretical studies can clarify the regioselectivity and feasibility of different synthetic routes. For instance, the condensation of a β-enamino precursor with hydroxylamine (B1172632) can potentially lead to two different regioisomers of the 1,2-oxazole ring. beilstein-journals.org DFT calculations can model the reaction step-by-step, including the initial nucleophilic attack, cyclization, and subsequent dehydration steps. beilstein-journals.org By calculating the energies of all intermediates and transition states, the most energetically favorable pathway can be determined.

In a related theoretical study on the formation of 5-aminooxazoles, DFT calculations were used to investigate the cyclization mechanisms. acs.org These studies can reveal crucial mechanistic details, such as whether a reaction proceeds through a concerted or stepwise mechanism and can identify the rate-determining step by pinpointing the highest energy barrier in the reaction profile. For example, in gold-catalyzed annulation reactions to form substituted pyrroles from isoxazoles, DFT calculations have been used to compare different potential pathways, such as a 6π-electrocyclization versus an aza-Nazarov cyclization, by calculating the energy barriers for each. rsc.org A similar approach for this compound would involve calculating the activation energies for competing pathways to understand why one product is formed preferentially.

Table 1: Illustrative Calculated Energy Barriers for a Hypothetical Synthesis Pathway of a 5-Aminooxazole Derivative This table presents hypothetical data based on typical values found in computational studies of heterocyclic synthesis to illustrate the concept.

| Reaction Step | Transition State | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic Attack | TS1 | B3LYP/6-311++G(d,p) | 11.3 |

| Cyclization | TS2 | B3LYP/6-311++G(d,p) | 17.5 |

| Dehydration | TS3 | B3LYP/6-311++G(d,p) | 15.2 |

Data is hypothetical and for illustrative purposes only.

These calculations provide a quantitative understanding of the reaction kinetics, helping to optimize reaction conditions such as temperature and catalyst choice to favor the desired product. nih.gov

Solvent Effects on Reaction Energetics and Equilibria

The solvent environment can significantly influence reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, transition states, and products to different extents. Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM), are widely used to study these effects. mdpi.comacs.orgresearchgate.net

For this compound, which possesses an amino group adjacent to an endocyclic nitrogen, tautomerism is a key aspect to consider. The compound can exist in the amine form or a tautomeric imine form. The relative stability of these tautomers is highly sensitive to the solvent's polarity. mdpi.com Computational studies on similar amino-substituted heterocycles, such as aminopurines, have shown that increasing solvent polarity can alter the energy differences between tautomers. acs.orgnih.gov In some cases, the most stable tautomer in the gas phase is not the most stable one in a polar solvent like water. mdpi.com

By performing DFT calculations with a PCM, researchers can predict the relative energies of the amine and imine tautomers of this compound in various solvents. This is crucial for understanding its behavior in different chemical and biological environments. Furthermore, solvent effects on the energy barriers of its formation or subsequent reactions can be modeled, providing insight into how solvent choice can be used to control reaction outcomes. bohrium.com For example, a polar solvent might preferentially stabilize a charged intermediate, thereby lowering the activation energy of a specific pathway. nih.gov

Table 2: Hypothetical Relative Energies of this compound Tautomers in Different Solvents This table illustrates how solvent polarity might affect the equilibrium between the amine and imine tautomers. The energy values are hypothetical.

| Solvent | Dielectric Constant (ε) | Relative Energy of Imine Tautomer (kcal/mol) |

| Gas Phase | 1 | 2.5 |

| Chloroform | 4.8 | 1.8 |

| Ethanol (B145695) | 24.6 | 0.9 |

| Water | 78.4 | -0.5 |

Data is hypothetical and for illustrative purposes only. A negative value indicates the imine form is more stable.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying electronic structure and reactivity, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how a molecule moves, flexes, and interacts with its surroundings. aip.org

For this compound, MD simulations can provide critical insights into its conformational preferences. Key degrees of freedom include the rotation of the cyclopropyl (B3062369) group relative to the oxazole (B20620) ring and the orientation of the C-N bond of the amino group. The cyclopropyl group is known for its conformational rigidity, which can entropically favor binding to biological targets. rsc.org MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers between them. researchgate.net

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water), one can analyze the specific hydrogen bonding patterns between the solute's amino group and the solvent, as well as weaker interactions involving the cyclopropyl and oxazole rings. rsc.org These interactions are fundamental to the molecule's solubility and how it is recognized by biological receptors. acs.org

Table 3: Hypothetical Conformational States of this compound from MD Simulations This table presents hypothetical data illustrating distinct conformational states based on a key dihedral angle.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.0 | 55 |

| B | 180° | 1.2 | 30 |

| C | -60° | 2.5 | 15 |

Data is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Chemical Library Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in drug discovery and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. northeastern.edu These models are essential for designing chemical libraries based on a lead scaffold like this compound. acs.orgcityu.edu.hk

The process begins by creating a virtual library of analogues by modifying the parent structure, for example, by introducing various substituents on the cyclopropyl or oxazole rings. For each molecule in the library, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its topology, electronic properties (e.g., partial charges), and 3D shape (e.g., steric parameters). semanticscholar.org

A mathematical model is then developed to find a correlation between these descriptors and an experimentally measured activity or property (e.g., inhibitory concentration, binding affinity). tandfonline.comresearchgate.net Statistical methods like partial least squares (PLS) are often employed. semanticscholar.org A robust QSAR model, validated through internal and external statistical tests (e.g., cross-validation Q², predictive R²), can then be used to predict the activity of new, unsynthesized compounds. worldscientific.comnih.gov This allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. For example, QSAR studies on oxazole derivatives have successfully guided the design of new antimicrobial or anticancer agents. tandfonline.comderpharmachemica.com

Table 4: Representative Molecular Descriptors for a QSAR/QSPR Model of this compound Derivatives This table lists descriptor categories that would be relevant for building a predictive model.

| Descriptor Class | Example Descriptors | Property Represented |

| 2D Descriptors | Molecular Weight, LogP, Topological Polar Surface Area (TPSA) | Size, Lipophilicity, Polarity |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Reactivity, Polarity, Electrostatic Interactions |

| Steric (3D) | Molecular Volume, Surface Area, Principal Moments of Inertia | Size, Shape, Bulkiness |

| Field-Based (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | 3D distribution of steric and electronic properties |

Potential Applications of 4 Cyclopropyl 1,2 Oxazol 5 Amine and Its Derivatives in Chemical Sciences Excluding Prohibited Areas

Role as a Versatile Building Block and Synthetic Intermediate in Organic Synthesis

The inherent reactivity and functionality of 4-cyclopropyl-1,2-oxazol-5-amine make it a valuable building block in organic synthesis. The presence of the amino group allows for a wide range of chemical transformations, while the cyclopropyl (B3062369) and oxazole (B20620) moieties can influence the stereochemistry and electronic properties of the resulting molecules.

Precursor for Advanced Heterocyclic Scaffolds

The this compound scaffold serves as a key starting material for the synthesis of more complex heterocyclic systems. The amine functionality is a versatile handle for various chemical reactions, enabling the construction of fused and substituted heterocyclic structures. For instance, derivatives of 5-aminooxazoles can undergo cyclization reactions to form a variety of other heterocyclic rings. Research has shown that 5-amino-1,3-oxazole-4-carbonitriles can participate in [3+2] cycloaddition reactions with azides to yield tetrazolyl-oxazoles. growingscience.com This transformation highlights the utility of the amino-oxazole core in generating more complex, nitrogen-rich heterocyclic systems.

The oxazole ring itself, a five-membered heterocycle containing nitrogen and oxygen, is a structural component in various biologically active natural products and synthetic compounds. sphinxsai.comrsc.org The cyclopropyl group, a small, strained carbocycle, imparts unique conformational rigidity and electronic properties to the molecule. rsc.org This combination of a reactive amine, a stable heterocyclic core, and a unique carbocyclic substituent makes this compound a valuable precursor for creating diverse libraries of advanced heterocyclic compounds for further investigation in various chemical fields.

Synthons for Natural Product Synthesis (Non-Medicinal Context)

The structural motifs present in this compound are found in various natural products. The oxazole ring, for example, is a key component of the natural product curacin A. acs.org While research into analogues of such natural products often has a medicinal chemistry focus, the synthetic strategies developed are of broader interest to the field of organic synthesis. For instance, the synthesis of analogues of curacin A involved the replacement of a cyclopropyl group with a tert-butyl group to enhance hydrolytic stability, demonstrating how modifications to this part of the molecule can be explored. acs.org

The development of synthetic routes to access complex molecules containing oxazole and cyclopropyl rings often involves innovative chemical transformations. These methodologies, once established, can be applied to the synthesis of other non-medicinal natural products or complex organic molecules. The use of oxazole derivatives as building blocks in natural product synthesis is well-documented, and the presence of the cyclopropyl group in this compound offers a unique starting point for such endeavors. rsc.orgacs.org

Applications in Materials Science

The unique electronic and structural properties of this compound and its derivatives suggest their potential utility in the field of materials science. The combination of a rigid heterocyclic core, a strained carbocycle, and a functional amine group can be exploited to create novel materials with specific properties.

Components in Functional Polymer Chemistry

The amine functionality of this compound allows for its incorporation into polymer chains through various polymerization techniques. This could lead to the development of functional polymers with tailored properties. For example, the oxazole ring could impart specific thermal or optical properties to the polymer, while the cyclopropyl group could influence the polymer's morphology and rigidity. While direct studies on the use of this compound in polymer chemistry are limited, the general use of heterocyclic compounds in creating functional polymers is an active area of research.

Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the oxazole ring and the exocyclic amine group of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that these compounds could serve as ligands in coordination chemistry, forming complexes with various transition metals. The synthesis of novel iron(II) spin-crossover complexes with 4-cyclopropyl-1,2,4-triazole demonstrates the utility of cyclopropyl-substituted heterocycles as ligands. researchgate.net

The resulting metal complexes could exhibit interesting magnetic, optical, or catalytic properties. For instance, copper complexes with certain heterocyclic ligands have been shown to be effective catalysts in organic reactions. acs.org The specific steric and electronic environment provided by the this compound ligand could lead to unique catalytic activities, making it a target for the development of new catalysts for various chemical transformations.

Use as Chemical Probes and Tools in In Vitro Biological Systems

The structural features of this compound and its derivatives make them suitable candidates for the development of chemical probes and tools for studying in vitro biological systems. These tools can be used to investigate the function of specific proteins or biological pathways without any therapeutic intent.

The development of chemical probes often involves the synthesis of molecules that can selectively interact with a biological target. The diverse chemistry accessible from the this compound core allows for the systematic modification of the structure to optimize for such interactions. For example, derivatives of this compound could be functionalized with reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to facilitate the detection and study of their binding partners in vitro.

Enzyme Inhibitors for Mechanistic and Biochemical Pathway Studies